molecular formula C18H17ClF3N3O2 B2613768 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2034633-21-9

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2613768
CAS No.: 2034633-21-9
M. Wt: 399.8
InChI Key: LSCIYHJKVGPPNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core pyrimidine ring, followed by the introduction of the piperidine and phenyl rings through various coupling reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms or at the carbon adjacent to the nitrogen (the alpha position). The piperidine ring could potentially undergo reactions at the nitrogen atom, and the phenyl ring might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrimidine and piperidine rings could increase its solubility in polar solvents, while the nonpolar phenyl ring could increase its solubility in nonpolar solvents .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown that compounds related to 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can be synthesized using microwave-assisted methods. These compounds, particularly those containing piperidine and pyrimidine moieties, have demonstrated significant antibacterial activities. This suggests potential applications in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010), (Merugu, Ramesh, & Sreenivasulu, 2010).

Inhibitory Effects on Platelet Aggregation

A derivative showing a structural resemblance to the compound was found to inhibit ADP-induced aggregation of blood platelets, indicating potential applications in cardiovascular research and therapy (Grisar et al., 1976).

Antifungal Agent Development

The synthetic approach to compounds similar to this compound has been explored in the development of voriconazole, a broad-spectrum triazole antifungal agent. This underscores its relevance in creating effective treatments against fungal infections (Butters et al., 2001).

Antiallergy and Antitumor Activities

Other studies have focused on derivatives with similar structures for their antiallergy and antitumor activities. These findings suggest potential therapeutic applications in treating allergies and cancer, highlighting the compound's significance in medicinal chemistry research (Juby et al., 1979), (Edrees et al., 2010).

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O2/c19-14-9-23-17(24-10-14)27-15-5-2-6-25(11-15)16(26)8-12-3-1-4-13(7-12)18(20,21)22/h1,3-4,7,9-10,15H,2,5-6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCIYHJKVGPPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)C(F)(F)F)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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